N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and can help predict its properties and reactivity .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular conformation .Chemical Reactions Analysis
The study of a compound’s chemical reactivity involves investigating its behavior in various chemical reactions. This can provide insights into the compound’s functional groups, stability, and possible transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These properties may include the compound’s melting point, boiling point, solubility, optical activity, and acidity or basicity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound can depend on many factors, such as its potential applications, current limitations, and areas of scientific interest. These could involve developing new synthetic methods, studying new reactions, investigating new biological activities, or improving the compound’s properties .
properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-2-24(14-16-6-4-3-5-7-16)21(27)15-25-20(26)13-12-19(23-25)17-8-10-18(22)11-9-17/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDUDWIFMHJAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide |
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